molecular formula C16H18O6S B12566386 2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol CAS No. 301646-67-3

2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol

Cat. No.: B12566386
CAS No.: 301646-67-3
M. Wt: 338.4 g/mol
InChI Key: GXCBCZCMVLZVSC-UHFFFAOYSA-N
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Description

2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol is a complex organic compound with a unique structure that includes both sulfonyl and hydroxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxyethoxy)benzenesulfonyl chloride with 2-phenoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy and sulfonyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which 2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2-hydroxyethoxy)benzene: This compound has similar hydroxyethoxy groups but lacks the sulfonyl group.

    Hydroquinone bis(2-hydroxyethyl) ether: Similar structure but different functional groups.

Uniqueness

The presence of both hydroxyethoxy and sulfonyl groups in 2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol makes it unique compared to other similar compounds

Properties

CAS No.

301646-67-3

Molecular Formula

C16H18O6S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-[2-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol

InChI

InChI=1S/C16H18O6S/c17-9-11-21-13-5-7-14(8-6-13)23(19,20)16-4-2-1-3-15(16)22-12-10-18/h1-8,17-18H,9-12H2

InChI Key

GXCBCZCMVLZVSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCO)S(=O)(=O)C2=CC=C(C=C2)OCCO

Origin of Product

United States

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